molecular formula C17H16ClN5OS B3580275 N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482639-61-2

N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3580275
CAS No.: 482639-61-2
M. Wt: 373.9 g/mol
InChI Key: XDVODRSRCSROHN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a pyridinyl substituent and a 3-chlorophenyl moiety. Its molecular formula is C₁₇H₁₅ClN₆OS, and it features a sulfur-linked thioether bridge between the acetamide and triazole groups. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation properties . The 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to biological targets, while the pyridin-4-yl substituent contributes to π-π stacking interactions in receptor binding .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-2-23-16(12-6-8-19-9-7-12)21-22-17(23)25-11-15(24)20-14-5-3-4-13(18)10-14/h3-10H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVODRSRCSROHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482639-61-2
Record name N-(3-CL-PH)-2-((4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a chlorophenyl halide and the triazole-pyridine intermediate.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted chlorophenyl or pyridinyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It could be used in the development of new pesticides or herbicides due to its potential biological activity.

    Material Science: The compound may be used in the synthesis of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Impacts

Compound Name Substituents Biological Activity Key Findings
N-(3-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chlorophenyl, pyridin-4-yl Antimicrobial, Orco receptor modulation Exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) . Moderate Orco agonist activity in insect receptors .
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-ethylphenyl, pyridin-3-yl Orco receptor agonist Potent activator of insect Orco receptors (EC₅₀: 20 µM in Drosophila); used as a tool compound in olfactory studies .
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-isopropylphenyl, pyridin-4-yl Orco receptor agonist Induces stronger currents in heterologously expressed Orco receptors than VUAA1, suggesting improved receptor compatibility .
N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chlorophenyl, 4-methylphenyl, pyridin-4-yl Antimicrobial Enhanced antifungal activity against A. niger (MIC: 4 µg/mL) due to lipophilic 4-methylphenyl group .
OLC-15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-butylphenyl, pyridin-2-yl Orco receptor antagonist Antagonizes Orco receptors (IC₅₀: 10 µM), highlighting the role of pyridinyl position in functional inversion .

Pharmacological and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound improves antimicrobial activity compared to VUAA1’s 4-ethylphenyl, likely due to enhanced electrophilicity and membrane penetration .
  • Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-3-yl (VUAA1) alters receptor binding. VUAA1’s pyridin-3-yl orientation optimizes hydrogen bonding in Orco channels, while pyridin-4-yl favors π-stacking in antimicrobial targets .
  • Substituent Bulk : OLC-12’s 4-isopropylphenyl increases hydrophobicity, improving receptor insertion and current amplitude in electrophysiological assays .

Solubility and Stability

  • Solubility : The target compound’s 3-chlorophenyl group reduces aqueous solubility compared to VUAA1’s 4-ethylphenyl, necessitating DMSO-based stock solutions for experimental use .
  • Stability : All analogs are stable at −20°C for weeks but degrade rapidly in aqueous buffers (pH 7.3), requiring fresh preparation before assays .

Data Tables

Table 3: Structural and Physical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL)
Target Compound 402.9 3.2 0.12
VUAA1 398.5 2.8 0.25
OLC-12 424.5 3.5 0.08

Biological Activity

N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound characterized by its unique structural features, including a triazole ring and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, discussing its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H18ClN5OSC_{18}H_{18}ClN_{5}OS with a molecular weight of approximately 388.09 g/mol. The compound features:

  • A triazole ring , known for its diverse biological activities.
  • A pyridine moiety , which enhances biological interactions.
  • A sulfanyl linkage , contributing to its reactivity and potential as an enzyme inhibitor.

Antimicrobial Activity

The triazole scaffold is widely recognized for its antimicrobial properties . Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance:

  • Studies have shown that related triazole compounds possess minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented:

  • Triazoles have been reported to inhibit topoisomerases and DNA gyrases, which are crucial for DNA replication and transcription in cancer cells .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects . Triazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes, disrupting their function.
  • DNA Interaction : The compound may intercalate into DNA or inhibit enzymes involved in DNA metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at specific biological receptors.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of triazole derivatives against a panel of pathogens. Compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The study highlighted that modifications in the side chains significantly influenced antimicrobial potency.

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of triazole derivatives. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves a multi-step process:

  • Triazole Ring Formation : Reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent under controlled conditions to form the triazole-thiol intermediate .
  • Alkylation : The thiol group undergoes S-alkylation with α-chloroacetamide derivatives (e.g., N-(3-chlorophenyl)-2-chloroacetamide) in the presence of a base like anhydrous K₂CO₃ to form the sulfanylacetamide backbone .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed via TLC and melting point analysis .
    Key Analytical Tools : IR spectroscopy (to confirm S-H and N-H stretches), ¹H/¹³C NMR (to verify alkylation and substituent positions), and elemental analysis .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

  • Spectroscopic Analysis :
    • IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
    • NMR : ¹H NMR signals for pyridin-4-yl protons (δ 8.5–8.8 ppm), triazole protons (δ 7.5–8.0 ppm), and acetamide methylene (δ ~4.2 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, the triazole ring’s planarity and dihedral angles with the pyridine moiety can be quantified .
    Software : SHELX suite for structure refinement and validation .

Q. What in vitro biological assays are used to evaluate its bioactivity?

  • Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .
  • Antiplatelet/Anticoagulant Assays : Tail bleeding time measurements in rodent models to assess bleeding prolongation, compared to heparin controls .
  • Anti-exudative Activity : Carrageenan-induced paw edema in rats to evaluate inflammation modulation .
    Data Interpretation : Dose-response curves and statistical analysis (e.g., one-way ANOVA with Tukey’s post hoc test) .

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in the compound?

  • Twinning and Disorder : SHELXL’s TWIN/BASF commands refine twinned crystals, while PART/SUMP restraints address disordered substituents (e.g., ethyl or pyridinyl groups) .
  • Hydrogen Bonding Networks : SCXRD reveals intermolecular interactions (e.g., N-H···O=S or C-H···π) that stabilize the crystal lattice, aiding in understanding solubility and stability .
    Case Study : For N-(3-chlorophenyl) derivatives, monoclinic P2₁/c symmetry (a = 18.220 Å, β = 108.76°) was resolved using SHELX, confirming sulfanyl-acetamide conformation .

Q. How to optimize reaction conditions for higher yields in synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance S-alkylation efficiency by stabilizing the thiolate intermediate .
  • Base Optimization : Replacing K₂CO₃ with stronger bases (e.g., NaH) in dry THF improves nucleophilic substitution rates .
  • Temperature Control : Room-temperature reactions minimize side products (e.g., triazole ring decomposition) .
    Validation : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 thiol:chloroacetamide ratio) .

Q. How to design studies addressing contradictory bioactivity data?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. cyclohexyl on the triazole) and correlate with bioactivity trends .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or thrombin, reconciling in vitro/in vivo discrepancies .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variable efficacy .
    Example : Derivatives with pyridin-4-yl groups showed enhanced antiplatelet activity due to π-π stacking with platelet receptors, while bulkier substituents reduced bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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